molecular formula C61H88N16O14 B549306 Leuprolide acetate CAS No. 74381-53-6

Leuprolide acetate

Cat. No.: B549306
CAS No.: 74381-53-6
M. Wt: 1269.4 g/mol
InChI Key: RGLRXNKKBLIBQS-LSTPZILBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leuprolide acetate is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). The analog possesses greater potency than the natural hormone .


Synthesis Analysis

A method for preparing leuprorelin acetate, a synthetic agonist of natural gonadotropin-releasing hormone, was developed using liquid-phase peptide synthesis . A sensitive, accurate, and cost-effective ultra-performance liquid chromatography-tandem mass spectrometric method was developed using a new clean-up process for the quantification of leuprolide in rat plasma .


Molecular Structure Analysis

This compound has a molecular formula of C61H88N16O14 and a molecular weight of 1269.4 g/mol . It is a synthetic nonapeptide analogue of gonadotropin-releasing hormone .


Chemical Reactions Analysis

Changes in the mobile phase’s composition and flow rate, as well as the impact of wavelength on RT and the drug peak’s tailing factor, were investigated .


Physical and Chemical Properties Analysis

This compound is a sterile, aqueous solution intended for subcutaneous injection .

Scientific Research Applications

Treatment of Prostate Cancer and Endometriosis

Leuprolide acetate is primarily used in the treatment of prostate cancer and endometriosis. It operates by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in gonadal sex steroid production. This suppression is key in managing these conditions (Wilson, Meethal, Bowen, & Atwood, 2007).

Central Precocious Puberty and In Vitro Fertilization

This compound is also used in the management of central precocious puberty and various in vitro fertilization techniques. Its effectiveness in these areas is also linked to its ability to regulate hormone levels (Wilson et al., 2007).

Experimental Treatment for Alzheimer's Disease

Interestingly, this compound is being investigated as a potential treatment for Alzheimer's disease. The mechanism involves the modulation of GnRH signaling, which might play a role in cognitive function and the progression of Alzheimer's (Butler, Atwood, Galvin, Maloney, Glodzik, de Leon, & Goldberg, 2020).

Other Potential Applications

This compound has been explored for other diverse applications, such as in the treatment of polycystic ovary syndrome, functional bowel disease, short stature, and premenstrual syndrome. Its potential as a contraceptive alternative has also been considered. The presence of GnRHR in various non-reproductive tissues like the brain indicates that this compound could have broader applications beyond its current uses (Wilson et al., 2007).

Mechanism of Action

Target of Action

Leuprolide acetate, also known as Leuprorelin acetate, is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH) . The primary target of Leuprolide is the GnRH receptor (GnRHR) . This receptor plays a crucial role in the regulation of both gonadotropin hormone and sex steroid levels .

Mode of Action

This compound acts as a GnRH receptor superagonist . Initially, it binds to the GnRH receptor and stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . With continuous administration, this compound leads to downregulation of these hormones . This is due to the desensitization of the GnRH receptors, which results in a significant decrease in sex steroid levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal (HPG) axis . By acting as a GnRH receptor superagonist, this compound disrupts the normal pulsatile release of gonadotropins (LH and FSH), leading to an initial surge followed by a significant decrease in their levels . This, in turn, leads to a decrease in the production of sex steroids such as testosterone and estradiol .

Pharmacokinetics

This compound has a circulating half-life of approximately three hours . It is administered via subcutaneous or intramuscular injection . The pharmacokinetic profile of Leuprolide could be well-described by a 4-step release curve . Leuprolide levels were detectable 14 days longer after injection of the test formulations as compared to the reference products .

Result of Action

The primary result of this compound’s action is the significant downregulation of sex steroid levels . This downregulation is primarily responsible for the clinical efficacy of this compound in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formulation of this compound can affect its release and absorption . Additionally, patient-specific factors such as age, gender, and health status can also influence the drug’s action, efficacy, and stability .

Safety and Hazards

Leuprolide acetate may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction and may damage fertility or the unborn child .

Future Directions

Leuprolide acetate is used for the management of endometriosis, uterine leiomyomata (also known as uterine fibroids), treatment of central precocious puberty in children, and advanced prostate cancer . Off-label uses include management of breast cancer, hormone therapy for male to female transgender patients, premenopausal ovarian suppression, and management of paraphilia and hypersexuality .

Biochemical Analysis

Biochemical Properties

Leuprolide acetate contains a single D-amino acid (D-leucyl) residue, which helps to increase its circulating half-life from three to four minutes to approximately three hours . As a GnRH mimic, this compound is capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels .

Cellular Effects

This compound’s primary cellular effect is the significant downregulation of sex steroid levels . This downregulation is primarily responsible for the clinical efficacy of this compound in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .

Molecular Mechanism

This compound works by decreasing the amount of certain hormones in the body . It suppresses gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone that subsequently suppresses gonadal sex steroid production .

Temporal Effects in Laboratory Settings

In vitro release of this compound at 37 °C from formulations was sustained for up to 126 days . In the pharmacokinetic study, the plasma this compound concentration remained at approximately 0.1 ng/mL for up to 98 days .

Dosage Effects in Animal Models

This compound has been used extensively in exotic and avian species . In exotic animal practice, this compound is primarily used to manage adrenal gland disease in ferrets and excessive egg laying in psittacines .

Metabolic Pathways

This compound is a synthetic analogue of GnRH and its metabolic pathways involve the suppression of gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone .

Subcellular Localization

As a synthetic analogue of GnRH, it is expected to interact with GnRH receptors which are typically located on the cell surface .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Leuprolide acetate involves the modification of the natural hormone gonadotropin-releasing hormone (GnRH) to create a more potent and longer-lasting analogue. This is achieved through a series of chemical reactions, including protection and deprotection steps, as well as coupling and esterification reactions.", "Starting Materials": ["Gonadotropin-releasing hormone (GnRH)", "Boc-protected amino acids", "Coupling reagents", "Protecting and deprotecting agents", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "N,N-Dimethylformamide"], "Reaction": ["1. Protection of the amine group of GnRH with a Boc-protecting group using Boc-anhydride and triethylamine in methanol/dichloromethane", "2. Deprotection of the N-terminal Boc group using trifluoroacetic acid in dichloromethane", "3. Coupling of the deprotected GnRH to a Boc-protected amino acid using a coupling reagent such as HBTU or DIC in N,N-dimethylformamide", "4. Removal of the Boc-protecting group using trifluoroacetic acid in dichloromethane", "5. Esterification of the carboxylic acid group of the amino acid with acetic anhydride and diisopropylethylamine in dichloromethane", "6. Purification of the Leuprolide acetate product by chromatography or other suitable methods"] }

CAS No.

74381-53-6

Molecular Formula

C61H88N16O14

Molecular Weight

1269.4 g/mol

IUPAC Name

acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40?,41?,42-,43+,44-,45+,46+,47+,48-;/m1./s1

InChI Key

RGLRXNKKBLIBQS-LSTPZILBSA-N

Isomeric SMILES

CCNC(=O)[C@H]1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Appearance

Solid powder

As a LH-RH (GnRH) analog, leuprolide may be used in the treatment of hormone-responsive cancers such as prostate cancer or breast cancer, estrogen-dependent conditions (such as endometriosis or uterine fibroids), to treat precocious puberty, and to control ovarian stimulation in In Vitro Fertilization (IVF).

boiling_point

1720.5ºC at 760 mmHg

Color/Form

Fluffy solid

melting_point

150-155ºC

74381-53-6
53714-56-0

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

53714-56-0 (Parent)

sequence

Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

source

Synthetic

Synonyms

A 43818
A-43818
A43818
Acetate, Leuprolide
Enantone
Leuprolide
Leuprolide Acetate
Leuprolide Monoacetate
Leuprolide, (DL-Leu)-Isomer
Leuprolide, (L-Leu)-Isomer
Leuprorelin
Lupron
Monoacetate, Leuprolide
TAP 144
TAP-144
TAP144

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leuprolide acetate
Reactant of Route 2
Leuprolide acetate
Reactant of Route 3
Leuprolide acetate
Reactant of Route 4
Leuprolide acetate
Reactant of Route 5
Leuprolide acetate
Reactant of Route 6
Leuprolide acetate
Customer
Q & A

Q1: What is the molecular formula and weight of leuprolide acetate?

A1: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound. For precise information, please refer to reputable chemical databases or the manufacturer's documentation.

Q2: Is there any information available on the spectroscopic data of this compound within the provided research?

A2: The provided research articles do not delve into the spectroscopic characterization of this compound. To access such data, consult relevant spectroscopic databases or publications focused on the compound's analytical chemistry.

Q3: How does the manufacturing process influence the properties of this compound microspheres?

A3: Research indicates that manufacturing parameters significantly affect the characteristics of this compound microspheres, such as particle size, porosity, and drug release profiles. [] For instance, the addition of salts during the solvent extraction process can alter the microsphere's porosity and particle size, impacting its burst release percentage. []

Q4: How is this compound administered, and what is its typical duration of action?

A4: this compound is available in various formulations, including short-acting daily injections and long-acting depot injections administered intramuscularly. [, ] Depot formulations, such as the 3-month and 6-month formulations, provide sustained release, reducing the frequency of injections. [, ]

Q5: What are the common clinical applications of this compound?

A5: this compound is widely used in treating conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty. [] It is also employed in assisted reproductive technologies like in vitro fertilization. [, ]

Q6: Are there any reports of serious adverse reactions to this compound?

A6: While generally considered safe, rare cases of anaphylaxis following this compound depot injections have been reported in humans and animals. [, ]

Q7: Are there any ongoing efforts to improve the delivery of this compound?

A7: Research is continually exploring novel drug delivery systems for this compound, aiming to improve patient compliance and reduce side effects. One area of focus is the development of biodegradable microspheres for sustained drug release, potentially enabling less frequent dosing and improved efficacy. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.